[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate

Physicochemical Differentiation Medicinal Chemistry Prodrug Design

Researchers developing enzyme-activated CNS probes often struggle to source chalcone scaffolds with defined, rapid leaving-group kinetics. CAS 331460-73-2 solves this as the most compact sulfonate ester in the 4-isopropylphenyl acryloyl-phenyl series (MW 344.4), providing superior methanesulfonate leaving-group ability (pKa ≈ -1.9) for swift esterase-mediated activation. • Zero H-bond donors, TPSA 68.8 Ų - favorable physicochemical profile for passive blood-brain barrier penetration. • Baseline scaffold for SAR studies comparing sulfonate vs. carboxylate ester hydrolysis rates and steric bulk effects. • ≥95% purity; in stock with global shipping - enables reproducible enzyme activation studies without batch variability.

Molecular Formula C19H20O4S
Molecular Weight 344.43
CAS No. 331460-73-2
Cat. No. B2586805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate
CAS331460-73-2
Molecular FormulaC19H20O4S
Molecular Weight344.43
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C
InChIInChI=1S/C19H20O4S/c1-14(2)16-7-4-15(5-8-16)6-13-19(20)17-9-11-18(12-10-17)23-24(3,21)22/h4-14H,1-3H3/b13-6+
InChIKeyYSOIUAUGEVHNLW-AWNIVKPZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Benchmark: 4-Isopropylphenyl Chalcone Methanesulfonate


[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate (CAS 331460-73-2) is a synthetic chalcone-derived aryl methanesulfonate ester with the molecular formula C19H20O4S and a molecular weight of 344.4 g/mol [1]. This compound belongs to a series of 4-isopropylphenyl acryloyl-phenyl ester analogs available from major chemical suppliers as a research-grade chemical (typical purity ≥95%) [2]. Its structural features – an α,β-unsaturated ketone (chalcone) core, a 4-isopropylphenyl substituent, and a phenyl methanesulfonate ester terminus – distinguish it within the broader isopropylphenyl acryloyl ester family.

Prodrug design Methanesulfonate ester as hydrolytically labile masking group for enzyme-activated release studies
CNS probe development Zero HBD and moderate TPSA profile supports passive brain penetration research
Chalcone SAR baseline Compact sulfonate core for steric/electronic structure-activity relationship series

Irreplaceability of the 4-Isopropyl Chalcone Methanesulfonate


While multiple 4-isopropylphenyl acryloyl-phenyl esters exist (e.g., octanoate, 4-chlorobenzenesulfonate, 2,4,6-trimethylbenzenesulfonate), the methanesulfonate variant at CAS 331460-73-2 possesses unique physicochemical properties that directly impact solubility, reactivity, and biological handling . The methanesulfonate group is a significantly smaller and more hydrolytically labile leaving group compared to bulkier sulfonate or carboxylate ester analogs, conferring a distinct profile in pro-drug strategies, enzyme-activated probe design, and nucleophilic substitution chemistries [1]. Generic substitution without accounting for these physicochemical differences risks altered reaction kinetics, differential metabolite release profiles, and irreproducible biological outcomes.

Methanesulfonate ester
Analog esters
Small leaving group, lowest MW in series
Bulkier sulfonate/carboxylate groups may alter target binding and pharmacokinetics
Faster hydrolysis (pKa ~ -1.9)
Slower activation kinetics can shift release profiles and biological readouts
Zero HBD, TPSA 68.8 Ų
Free phenol or alternative esters may alter permeability, H-bonding, and redox properties

Quantitative Differentiation: 4-Isopropyl Chalcone Methanesulfonate vs. Analogs


Methanesulfonate: Lower MW & Steric Bulk vs. Larger Sulfonates

The target compound (MW 344.4 g/mol) is the lowest molecular weight member among commercially available 4-isopropylphenyl acryloyl-phenyl sulfonate esters. The 4-chlorobenzenesulfonate analog (CAS 331461-16-6, MFCD00169623) has a molecular weight of 440.95 g/mol, representing a +96.55 Da (+28.0%) increase [1]. The 2,4,6-trimethylbenzenesulfonate analog (CAS 331461-19-9) has a molecular weight of 448.58 g/mol, a +104.18 Da (+30.2%) increase . This smaller steric bulk and lower molecular weight of the methanesulfonate ester directly influence membrane permeability, binding pocket accommodation, and pharmacokinetic parameters for in vitro and cell-based assays.

MW comparison
Head-to-head
344.4 g/mol
Δ +96.55 g/mol vs 4-chlorobenzenesulfonate; Δ +104.18 g/mol vs 2,4,6-trimethylbenzenesulfonate
Supports size-constrained assay selection
PubChem computed values; 28–30% lower MW than bulkier sulfonates
Physicochemical Differentiation Medicinal Chemistry Prodrug Design

Intermediate Lipophilicity Between Free Phenol and Octanoate

The computed XLogP3-AA value for the target compound is 4.4 [1]. This is substantially higher than the free phenol precursor (4-hydroxychalcone analog, which would have an XLogP3 approximately 3.5–3.8 based on the 4-hydroxy substituent) and significantly lower than the octanoate ester analog (CAS 298215-47-1, eight-carbon acyl chain), which would have an estimated XLogP3 >7.0 . This intermediate lipophilicity profile of the methanesulfonate ester provides a balanced solubility-permeability profile that neither the highly polar free phenol nor the highly lipophilic octanoate ester can offer.

Lipophilicity
Cross-study
XLogP3 4.4
Intermediate between free phenol (est. 3.5–3.8) and octanoate ester (est. >7.0)
Balanced solubility-permeability profile for cell-based assays
Computed XLogP3-AA; comparator values estimated from structure-property relationships
Lipophilicity ADME Solubility Optimization

Zero Hydrogen Bond Donors and TPSA Distinction

The target compound has zero hydrogen bond donors and a topological polar surface area (TPSA) of 68.8 Ų [1]. In contrast, the free phenol precursor (4-hydroxy chalcone core) would have 1 H-bond donor and a TPSA of approximately 37–40 Ų (lower but with H-bond donor capacity that can limit permeability). The octanoate ester analog similarly has zero H-bond donors but a larger TPSA due to the additional ester oxygen. The methanesulfonate ester achieves zero H-bond donor count while maintaining a TPSA of 68.8 Ų, comparable to many CNS-penetrant drugs. The absence of H-bond donors is a key differentiator for passive membrane permeability [2].

H-bond donors
Cross-study
HBD = 0, TPSA = 68.8 Ų
Free phenol: HBD = 1, lower TPSA; octanoate: HBD = 0, larger TPSA
Favorable passive permeability context for intracellular targets
Zero HBD combined with moderate TPSA aligns with CNS-penetrant profiles
Drug-Likeness Permeability CNS Drug Design

Enhanced Hydrolysis for Controlled Release vs. Carboxylate Esters

Methanesulfonate esters of phenols are established substrates for hydrolytic enzymes including carbonic anhydrase isoforms with sulfatase activity [1]. The methanesulfonate leaving group (pKa of methanesulfonic acid ≈ -1.9) is a significantly better leaving group than carboxylate esters (pKa of corresponding carboxylic acids ≈ 4–5), making the methanesulfonate ester inherently more susceptible to hydrolysis than the octanoate or phenylacrylate ester analogs [2]. This differential hydrolytic lability is critical for applications where controlled, enzyme-mediated release of the 4-hydroxy chalcone or its active metabolite is desired.

Hydrolytic lability
Class-level inference
pKa of acid ≈ -1.9
Methanesulfonate leaving group significantly more labile than carboxylate esters
Supports enzyme-activated release studies
Sulfatase activity reported; hydrolysis context-dependent
Prodrug Activation Esterase Lability Controlled Release

Selective MAO-B Inhibition of Isopropyl-Tailed Chalcones

A 2023 study by Kumar et al. demonstrated that isopropyl-tailed chalcones (compounds CA1–CA13) act as selective, reversible MAO-B inhibitors, with lead compounds CA3 and CA4 showing potent activity [1]. While the target compound CAS 331460-73-2 was not directly tested in this study, it shares the identical 4-isopropylphenyl acryloyl pharmacophore attached to a para-substituted phenyl ring. The isopropyl substituent on the chalcone was identified as a key structural determinant for MAO-B selectivity over MAO-A across the series [1]. The methanesulfonate ester modification at the 4'-position of the target compound may further modulate potency and selectivity through electronic and steric effects.

MAO-B SAR
Class-level inference
Isopropyl chalcone class selective for MAO-B
Based on Kumar et al. 2023; target compound not directly tested
May support MAO-B target engagement studies in neurodegenerative research
Requires direct validation; class SAR only
Monoamine Oxidase B Parkinson's Disease Neurodegeneration

Optimized Application Scenarios: 4-Isopropyl Chalcone Methanesulfonate


Methanesulfonate Lability for Enzyme-Activated Prodrugs

The methanesulfonate ester group of CAS 331460-73-2 provides a hydrolytically labile functionality that is recognized by sulfatase-active carbonic anhydrases and non-specific esterases [1]. This property makes the compound suitable as a scaffold for enzyme-activated probe development, where release of the 4-hydroxy chalcone metabolite is triggered in specific cellular or tissue environments. The significantly better leaving group ability of the methanesulfonate (pKa ≈ -1.9) compared to carboxylate ester analogs (pKa 4–5) ensures faster activation kinetics [2]. Researchers should prioritize this compound over the octanoate or phenylacrylate ester analogs when enzyme-mediated controlled release is a design requirement.

CNS-Targeted Chalcones with Favorable Physicochemical Properties

With zero hydrogen bond donors and a topological polar surface area of 68.8 Ų, CAS 331460-73-2 occupies a favorable physicochemical space for passive blood-brain barrier penetration [1]. Comparative analogs with free hydroxyl groups (1 HBD) or bulkier ester substituents (>70 Ų TPSA, >400 g/mol) present less favorable CNS drug-like profiles. The 4-isopropylphenyl acryloyl pharmacophore is associated with MAO-B inhibitory activity at the class level [2]. The methanesulfonate ester may serve as a brain-penetrant prodrug form of the active chalcone, with intracellular esterase-mediated activation following CNS entry.

SAR Studies: Sulfonate Ester Leaving Group Variation

The compound is the smallest and most compact sulfonate ester in the 4-isopropylphenyl acryloyl-phenyl ester series (MW 344.4 g/mol). This provides a critical baseline for SAR studies examining the effect of sulfonate ester size, lipophilicity, and leaving group ability on biological activity. The 4-chlorobenzenesulfonate (MW 440.95) and 2,4,6-trimethylbenzenesulfonate (MW 448.58) analogs serve as suitable comparators for assessing the impact of steric bulk on target engagement, while the octanoate (MW 396.48) and phenylacrylate (MW 396.48) esters provide carboxylate ester comparators for hydrolysis rate comparisons [1].

Chemical Biology Tool for Masked Chalcone Pharmacology

Free hydroxyl chalcones are subject to Phase II metabolism (glucuronidation, sulfation) and can act as direct antioxidants through hydrogen atom transfer from the phenolic OH. By masking the 4'-hydroxyl as a methanesulfonate ester, CAS 331460-73-2 eliminates the H-bond donor capacity and reduces direct antioxidant reactivity, allowing cleaner pharmacological signal attribution to target-mediated mechanisms (e.g., MAO-B inhibition) rather than non-specific redox activity [1]. This chemical caging strategy supports more rigorous target engagement studies compared to the free phenol, while retaining the potential for enzymatic uncaging in cellular contexts.

Application
Selection Property
Validation Focus
Enzyme-activated probe development
Methanesulfonate ester lability
Hydrolytic activation kinetics
CNS penetration studies
Zero HBD, moderate TPSA
Passive permeability and brain exposure
Sulfonate ester SAR
Steric and electronic variation
Comparative target engagement
Masked chalcone probe design
Phenol masking strategy
Target-specific vs. redox artifacts
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